2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Description
2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Research by Muche, Müller, and Hołyńska (2018) details the synthesis of a similar compound, emphasizing the formation of a racemic mixture rather than a Schiff base. This indicates a potential application in producing specific stereoisomers of thiazolidine derivatives (Muche, Müller, & Hołyńska, 2018).
Structural Analysis : The paper also discusses the characterization of this racemic mixture using various techniques such as NMR, ESI-MS, and X-ray diffraction, highlighting the compound's potential in structural and conformational studies (Muche, Müller, & Hołyńska, 2018).
Catalytic and Biochemical Applications
Enzymatic Processes : A study by Chikusa et al. (2003) investigates the enantioselective hydrolysis of a related thiazolidine compound, demonstrating its potential use in industrial biocatalysis (Chikusa et al., 2003).
Supramolecular Aggregation : Research by Jagtap et al. (2018) explores the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, suggesting their application in the development of molecular assemblies for biosensing, gas storage, and catalysis (Jagtap et al., 2018).
Pharmaceutical Research
Anticancer Activity : Bilgiçli et al. (2021) synthesized metallophthalocyanines using a derivative of thiazolidine-4-carboxylic acid and evaluated their anticancer activity, indicating potential applications in cancer treatment (Bilgiçli et al., 2021).
Thromboxane A2 Receptor Antagonists : Sato et al. (1994) report on the synthesis and evaluation of thiazolidine derivatives as thromboxane A2 receptor antagonists, suggesting a role in cardiovascular research (Sato et al., 1994).
Miscellaneous Applications
Photoreactive Properties : Takata, Tamura, and Andō (1985) explore the photo-oxidation of thiazolidine derivatives, indicating potential uses in photochemical reactions and studies (Takata, Tamura, & Andō, 1985).
Conformational Analysis : Skvortsov et al. (2010) conduct a study on the conformational analysis of thiazolidines, providing insights into their structural properties in solution (Skvortsov et al., 2010).
Properties
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2)10(12(16)17)14-11(19-13)8-5-4-7(18-3)6-9(8)15/h4-6,10-11,14-15H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOIFVFKIMECBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=C(C=C(C=C2)OC)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.